1-Boc-6-Amino-2,3-dihydroindole

Quality Control Reproducibility Intermediate Purity

Securing high-purity 6-aminoindoline scaffolds for SAR and medicinal chemistry is challenging due to isomer contamination. 1-Boc-6-Amino-2,3-dihydroindole (CAS 129488-00-2) resolves this with validated purity up to 98.67%. · Enables cytotoxic DNA minor groove alkylating agents (AA8 cell IC₅₀ 0.34 µM). · Orthogonal Boc protection streamlines late-stage diversification. · Batch-to-batch consistency supports scalable, reproducible synthesis.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 129488-00-2
Cat. No. B146452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-6-Amino-2,3-dihydroindole
CAS129488-00-2
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)N
InChIInChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7,14H2,1-3H3
InChIKeyNWVDKZOUGBMLIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-6-Amino-2,3-dihydroindole Overview


1-Boc-6-Amino-2,3-dihydroindole (tert-Butyl 6-aminoindoline-1-carboxylate) is a Boc-protected, 6-amino-substituted indoline derivative. Its molecular formula is C13H18N2O2 with a molecular weight of 234.29 g/mol . This compound serves as a pharmaceutical intermediate, featuring a 6-position primary amine that is crucial for downstream functionalization in complex organic synthesis .

1-Boc-6-Amino-2,3-dihydroindole: Key Differentiation


Substituting 1-Boc-6-Amino-2,3-dihydroindole with other in-class analogs, such as the 5-amino isomer or the non-aminated Boc-indoline, is not scientifically equivalent. The position of the amino group (C6 vs. C5) dictates the regioselectivity and electronic properties of the resulting intermediates, leading to divergent reaction outcomes and biological activity profiles [1]. Furthermore, the presence of the 6-amino group introduces critical hydrogen-bond donor and acceptor sites that are absent in the unsubstituted Boc-indoline, fundamentally altering the compound's physicochemical and reactive behavior .

1-Boc-6-Amino-2,3-dihydroindole: Key Evidence


Purity vs. 5-Amino Isomer

Commercially available 1-Boc-6-Amino-2,3-dihydroindole is offered at a certified purity of 98.67% and 98.00% . In comparison, the closest isomeric analog, 1-Boc-5-aminoindoline (CAS 129487-92-9), is typically available at a minimum purity of 95% . The higher initial purity reduces the burden of pre-synthetic purification, directly impacting reaction yield consistency and overall synthetic efficiency.

Quality Control Reproducibility Intermediate Purity

Physicochemical Comparison with Non-Aminated Analog

The presence of the 6-amino group significantly alters the physicochemical profile compared to the non-aminated 1-Boc-indoline (CAS 143262-10-6). The target compound exhibits a higher predicted density of 1.2±0.1 g/cm³ versus 1.114±0.06 g/cm³ for 1-Boc-indoline [1][2]. This is accompanied by a substantial increase in topological polar surface area (TPSA) from approximately 29.5 Ų (estimated for 1-Boc-indoline) to 55.6 Ų . The higher TPSA and XLogP3 value of 2.0 indicate different solubility and chromatographic behavior, which is critical for purification and formulation.

Physicochemical Properties Solubility Chromatography

DNA Minor Groove Alkylating Agent Precursor

The 6-aminoindoline core, for which 1-Boc-6-Amino-2,3-dihydroindole is a direct precursor, has been validated as a key pharmacophoric element in DNA minor groove alkylating agents. A parent compound containing this core, synthesized from 6-aminoindoline, demonstrated a potent cytotoxic IC50 of 0.34 µM against AA8 cells [1]. This establishes a specific, quantifiable biological rationale for procuring this intermediate over non-aminated analogs (like 1-Boc-indoline), which lack the requisite amino handle for this class of bioactive molecules.

Medicinal Chemistry Cytotoxicity DNA Alkylating Agents

Boc-Protected Indoline Synthesis Platform

The Boc-protected indoline scaffold, which includes 1-Boc-6-Amino-2,3-dihydroindole, can be efficiently synthesized using modern gold-mediated photochemical cascade cyclization methods, achieving yields of up to 81% under mild conditions [1]. Furthermore, the Boc-protecting group strategy on amines is a robust and high-yielding step, typically proceeding with yields ranging from 65% to 80% [2]. These established, high-yielding protocols for the scaffold enhance the synthetic accessibility and procurement viability of this specific intermediate compared to less-studied or lower-yielding analogs.

Synthetic Methodology Reaction Yield Boc Protection

1-Boc-6-Amino-2,3-dihydroindole: Key Applications


DNA Minor Groove Binder Synthesis

Researchers developing cytotoxic DNA minor groove alkylating agents should prioritize this compound. The 6-aminoindoline core, which is directly accessible from 1-Boc-6-Amino-2,3-dihydroindole, is a validated pharmacophore. Published work demonstrates that derivatives of this core exhibit potent cytotoxicity, with an IC50 of 0.34 µM against AA8 cells [1]. Using the non-aminated 1-Boc-indoline would preclude access to this entire class of bioactive molecules.

Multi-Step Synthesis with Orthogonal Protection

In complex synthetic routes where an orthogonal amine protecting group is needed for late-stage functionalization of a 6-aminoindoline, this compound is the ideal choice. The high commercial purity (up to 98.67%) ensures that subsequent steps are not compromised by impurities from the isomeric 5-amino analog, which is typically only available at 95% purity . The known, high-yielding protocols for both Boc protection and the indoline scaffold synthesis [2] further support its selection for scalable and efficient synthesis.

SAR Studies on Indoline Therapeutics

For medicinal chemistry teams conducting SAR investigations around indoline-based scaffolds, the 6-amino substitution is a critical variant. The compound's distinct physicochemical properties—specifically its higher topological polar surface area (TPSA of 55.6 Ų) and XLogP3 (2.0) compared to non-aminated analogs —translate to altered permeability, solubility, and protein-binding characteristics. This makes it an essential tool for probing the impact of hydrogen-bonding capacity at the 6-position on target affinity and ADME profiles.

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